REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[NH:6][NH2:7].[C:8]([CH2:9][CH2:10][C:11](=[O:12])[CH3:13])(=[O:14])[O:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[C:1]([CH3:2])([CH3:3])([CH2:4][CH3:5])[NH:6][N:7]=[C:11]([CH2:10][CH2:9][C:8](=[O:14])[O:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOC(=O)CCC(C)=O
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Name
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Type
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product
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Smiles
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CCCCOC(=O)CCC(C)=NNC(C)(C)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |